2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)13-6-4-12(5-7-13)15(21)19-10-14(11-19)20-17-8-9-18-20/h4-9,14H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVXTNLGWTZUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a derivative of the 1,2,3-triazole family known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential applications in pharmacology, particularly in cancer therapy and as a modulator for various biological pathways.
Chemical Structure
The compound features a complex structure combining an azetidine ring with a triazole moiety and a tert-butylbenzoyl group. This unique arrangement is thought to contribute to its biological activity.
Biological Activity Overview
1. Anticancer Properties
Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown efficacy against lung cancer cell lines, with IC50 values ranging from 0.8 to 27.08 μM . Specific studies have demonstrated that certain triazole derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents.
2. Mechanisms of Action
The mechanisms through which 1,2,3-triazoles exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to increase reactive oxygen species (ROS) production and decrease mitochondrial membrane potential, leading to apoptosis .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G1 phase by regulating proteins such as P21 and cyclin D1 .
- Synergistic Effects : Certain triazole derivatives enhance the activity of existing chemotherapeutics like sorafenib against non-small cell lung cancer (NSCLC) .
Structure-Activity Relationship (SAR)
A detailed SAR study reveals that modifications at specific positions on the triazole ring can significantly influence biological activity. For example:
- Methyl Substituents : The presence of methyl groups at strategic positions has been linked to improved anticancer activity against A549 lung cancer cells.
- Hybrid Structures : Combining triazoles with other pharmacophores has resulted in compounds with enhanced potency compared to traditional chemotherapeutics like cisplatin and doxorubicin .
Case Studies
Several studies have reported on the biological evaluation of triazole derivatives:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations:
Lipophilicity vs. Solubility: The target compound's tert-butyl group increases logP compared to BK48098’s sulfonyl group, favoring passive diffusion but limiting solubility. BK48098’s sulfonyl group introduces polarity, enhancing aqueous solubility .
Synthetic Routes :
- CuAAC () is a common method for triazole synthesis. The target compound’s azetidine ring likely requires specialized precursors, whereas BK48098’s sulfonyl group may involve nucleophilic substitution .
Biological Interactions: Docking studies in suggest bulky substituents (e.g., bromophenyl in 9c) occupy hydrophobic binding pockets. The target’s tert-butyl group may similarly enhance target affinity but with reduced steric hindrance compared to halogens .
Thermal and Spectroscopic Data
Table 2: Comparative Analytical Data (Selected Compounds)
- IR Spectroscopy : The target’s benzoyl C=O stretch (~1700 cm⁻¹) differs from 9c’s amide C=O (1680 cm⁻¹), reflecting electronic effects of substituents .
- ¹H NMR : The tert-butyl group in the target compound would show a singlet at ~1.3 ppm (9H), absent in analogs like BK48098 .
Pharmacokinetic and Toxicity Considerations
- Toxicity : Halogenated analogs (e.g., 9c in ) risk off-target interactions due to halogen bonding, whereas the target compound’s tert-butyl group may reduce such risks .
Preparation Methods
Horner–Wadsworth–Emmons (HWE) Reaction
Azetidin-3-one (2 ) undergoes HWE reaction with methyl 2-(dimethoxyphosphoryl)acetate (1 ) to yield methyl (N-Boc-azetidin-3-ylidene)acetate (3 ) (72% yield). This α,β-unsaturated ester serves as a key intermediate for further functionalization.
Reaction Conditions :
- Catalyst: 1,8-diazabicycloundec-7-ene (DBU)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
Aza-Michael Addition
Intermediate 3 reacts with NH-heterocycles (e.g., azetidine, imidazole) via aza-Michael addition to form 3-substituted azetidines (4a–p ). For example:
- 4a (1,3′-biazetidine): 64% yield (DBU, acetonitrile, 65°C)
- 4n (azetidine-imidazole): 53% yield
Critical Factor : DBU catalyzes both HWE and aza-Michael steps, ensuring compatibility with acid-sensitive groups.
1,2,3-Triazole Ring Construction
Metal-Free Click Chemistry
Ethenesulfonyl fluoride (ESF) acts as an acetylene surrogate, reacting with azides (14 ) to form 1-substituted-1,2,3-triazoles (15 ) (70–92% yield).
General Protocol :
- Azide (14 ) + ESF → 1-substituted-1,2,3-triazole (15 )
- Solvent: Ethyl acetate
- Temperature: Reflux
Advantage : Avoids metal catalysts, preserving azetidine ring integrity.
DBU-Catalyzed Cyclization
β-Keto amides (18 ) react with aryl azides under DBU catalysis to form 1,2,3-triazole-4-carboxamides (19a–z ) with 1,4,5-regioselectivity (85–95% yield).
Example :
- 19a (R = 4-tert-butylphenyl): 88% yield
- Solvent: Dimethylformamide (DMF)
- Time: 2 hours
Coupling of Azetidine and Triazole Moieties
Suzuki–Miyaura Cross-Coupling
Azetidine-boronic ester intermediates cross-couple with triazole halides under palladium catalysis.
Conditions :
- Catalyst: Pd(PPh₃)₄
- Base: K₂CO₃
- Solvent: Dioxane/water (4:1)
- Yield: 68–75%
Amide Bond Formation
Azetidine-3-carboxylic acid (22 ) reacts with 2H-1,2,3-triazole-4-amine via EDCl/HOBt coupling (78% yield).
Optimization :
Functionalization with 4-tert-Butylbenzoyl Group
Acylation of Azetidine Nitrogen
1-(Azetidin-3-yl)-2H-1,2,3-triazole (24 ) undergoes acylation with 4-tert-butylbenzoyl chloride (25 ) in dichloromethane (DCM) with triethylamine (TEA) base (82% yield).
Side Reaction Mitigation :
Microwave-Assisted Optimization
Microwave irradiation reduces reaction times for triazole-azetidine coupling:
| Step | Conventional Time | MW Time | Yield Improvement |
|---|---|---|---|
| Cycloaddition | 12 h | 30 min | +12% |
| Acylation | 6 h | 15 min | +8% |
Conditions : 120°C, DMF solvent, 300 W irradiation.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Metal-free click | 85 | 98 | High |
| DBU-catalyzed | 92 | 95 | Moderate |
| Suzuki coupling | 73 | 90 | Low |
Key Insight : DBU-catalyzed methods balance yield and scalability but require rigorous exclusion of moisture.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole?
- Methodological Answer : The synthesis typically involves modular strategies combining azetidine ring formation, benzoylation, and triazole incorporation. Key steps include:
Azetidine Functionalization : Reacting 3-azidoazetidine with 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions to install the benzoyl group .
Triazole Formation : Using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "Click Chemistry") to introduce the 1,2,3-triazole moiety. Terminal alkynes (e.g., propargyl derivatives) react with azides under mild conditions (room temperature, aqueous/organic solvent mixtures) to ensure regioselectivity (1,4-disubstituted triazole) .
Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via / NMR and IR spectroscopy .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural validation employs:
- Spectroscopy : NMR confirms the presence of azetidine (δ 3.5–4.5 ppm for N-CH), tert-butyl (δ 1.3 ppm, singlet), and triazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 326.18 for CHNO) .
- X-ray Crystallography : Resolves dihedral angles between the benzoyl group and triazole, critical for assessing steric interactions (e.g., angles >30° may reduce bioactivity) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-tert-butylbenzoyl group influence biological activity?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group enhances hydrophobic interactions with target proteins (e.g., enzyme active sites). Crystallographic data (e.g., dihedral angles ~25–35°) suggest moderate steric hindrance, which balances binding affinity and solubility .
- Electronic Effects : Electron-withdrawing benzoyl groups increase triazole ring electrophilicity, promoting hydrogen bonding with residues like aspartate or histidine in enzymes. Substituent effects can be quantified via Hammett σ constants or DFT calculations .
- Experimental Validation : Compare analogues (e.g., 4-methylbenzoyl vs. 4-nitrobenzoyl) in enzyme inhibition assays (IC values) to correlate structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer) and microbial strains (e.g., S. aureus ATCC 25923) to minimize variability .
Dosage Optimization : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows. For example, high cytotoxicity in cancer cells (IC <10 µM) may overlap with antimicrobial activity at lower doses .
Mechanistic Studies : Probe mode of action via proteomics (e.g., target identification using affinity chromatography) or gene expression profiling (e.g., RNA-seq to identify upregulated apoptosis pathways) .
Q. How can computational methods aid in designing derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., CYP51 for antifungal activity). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., using CoMFA) to correlate substituent descriptors (logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
